Tralomethrin

Descripción

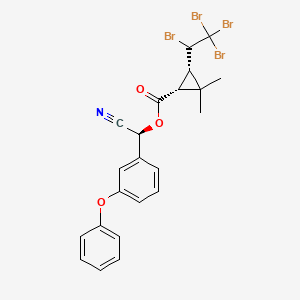

Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Deltamethrin is a potent type II pyrethroid insecticide which can modify sodium channel gating kinetics in nerve membranes. The actions of another type II pyrethroid, tralomethrin to modify sodium channel kinetics have been ascribed to deltamethrin, to which tralomethrin is known to be converted under certain experimental conditions. The objective of this study was to determine if tralomethrin was intrinsically active in modifying the nerve membrane sodium channel, the major target site of pyrethroids. Experiments were performed using the squid giant axon under voltage-clamp conditions. In axons treated with either pyrethroid, a large sodium tail current was generated upon repolarization from a depolarized level and decayed slowly with a dual exponential time course. The fast time constant for tralomethrin was 165 +/- 110 msec and the slow time constant was 3793 +/- 802 msec. For deltamethrin the time constants were significantly shorter, the fast time constant being 34 +/- 6 msec and the slow time constant being 835 +/- 282 msec. The cumulative dose-response relation of tralomethrin revealed two binding sites with apparent dissociation constants of 0.06 and 5 uM. Deltamethrin appeared to bind to only one site with an apparent dissociation constant of 0.25 uM. It is clear that there are large differences in the gating kinetics of the sodium channels modified by tralomethrin and deltamethrin which are incompatible with the idea that tralomethrin is active only after conversion to deltamethrin. The differences in sodium channel gating kinetics after modification by tralomethrin versus deltamethrin indicate that tralomethrin is intrinsically active in modifying the nerve membrane sodium channels. Mode of action of pyrethrum and related cmpd has been studied more in insects and in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons and, at least in invertebrates and lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways and in many details, the mode of action of pyrethrin and pyrethroids resembles that of DDT. Esterases and mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, and other factors. /Pyrethroids/ The mode of action of pyrethroids in mammals is the same as in insects, disruption of the voltage-gated sodium channels. Pyrethroids bind to the alpha subunit of the sodium channel and slow the activation (opening), as well as the rate of inactivation (closing) of the sodium channel, leading to a stable hyperexcitable state. Sodium channels then open at more hyperpolarized potentials, and are held open longer, allowing more sodium ions to cross and depolarize the neuronal membrane ... Type II compounds hold the channels open for such long periods that the membrane potential ultimately becomes depolarized to the point at which generation of action potential is not possible (depolarization-dependent block). /Pyrethroid/ |

|---|---|

Número CAS |

1375081-91-6 |

Fórmula molecular |

C22H19Br4NO3 |

Peso molecular |

665.0 g/mol |

Nombre IUPAC |

cis-[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1 |

Clave InChI |

YWSCPYYRJXKUDB-KAKFPZCNSA-N |

SMILES isomérico |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

SMILES canónico |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

Color/Form |

Orange-yellow solid Yellow to beige, resinous solid (tech) |

Densidad |

1.70 at 20 °C |

Punto de inflamación |

26 °C |

melting_point |

138-148 °C |

Descripción física |

Yellow-orange solid; [HSDB] White or beige powder; [MSDSonline] |

Solubilidad |

In water, 0.8 mg/L In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L) |

Presión de vapor |

3.6X10-11 mm Hg at 25 °C |

Origen del producto |

United States |

Foundational & Exploratory

Tralomethrin's Mechanism of Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tralomethrin, a Type II pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), the fundamental proteins responsible for the rising phase of the action potential in excitable cells. This technical guide provides a comprehensive analysis of this compound's mechanism of action, focusing on its direct interaction with and modification of sodium channel gating kinetics. It delves into the specific binding sites, the state-dependent nature of the interaction, and presents key quantitative data that differentiate its activity from its well-known metabolite, deltamethrin. Detailed experimental protocols foundational to these discoveries are also described, accompanied by visualizations of the core mechanisms and workflows.

Core Mechanism: Modification of Sodium Channel Gating

The primary mode of action for this compound, in line with other pyrethroid insecticides, is the disruption of normal sodium channel function.[1] Instead of blocking the channel pore, this compound modifies its gating kinetics.[2] This modification is characterized by several key changes:

-

Prolonged Channel Opening: this compound dramatically slows the closing of the sodium channel (deactivation) upon membrane repolarization.[3]

-

Inhibition of Inactivation: The transition from the open state to the non-conducting, inactivated state is significantly inhibited.[1]

-

Modified Sodium Current: Electrophysiologically, these gating changes manifest as a marked prolongation of the sodium current during depolarization and, most characteristically, the appearance of a large, slowly decaying sodium "tail current" upon repolarization of the nerve membrane.[2]

This persistent influx of sodium ions leads to a prolonged membrane depolarization, causing repetitive nerve firing, hyperexcitability, and ultimately, paralysis and death of the insect.[4]

Intrinsic Activity: this compound vs. Deltamethrin

A central question in the study of this compound has been whether its insecticidal activity is its own or solely due to its conversion to deltamethrin.[2] Electrophysiological studies using the squid giant axon have demonstrated that while both compounds modify sodium channel kinetics, they do so in a quantitatively distinct manner. This provides strong evidence that this compound is intrinsically active.[2]

The most significant differences are observed in the decay kinetics of the sodium tail current upon repolarization. This decay follows a dual exponential time course.[2]

Table 1: Comparison of Sodium Tail Current Decay Time Constants

| Compound | Fast Time Constant (τ_fast) | Slow Time Constant (τ_slow) |

|---|---|---|

| This compound | 165 ± 110 msec | 3793 ± 802 msec |

| Deltamethrin | 34 ± 6 msec | 835 ± 282 msec |

Data sourced from voltage-clamp experiments on squid giant axons.[2]

As shown, the decay of the sodium tail current is substantially slower in the presence of this compound compared to deltamethrin, indicating a different interaction with the channel's gating machinery.[2]

Binding Affinity and Receptor Sites

This compound's effects are dose-dependent, and cumulative dose-response analysis has revealed further differences from deltamethrin, suggesting distinct binding interactions.

Table 2: Apparent Dissociation Constants (Kd)

| Compound | High-Affinity Site (Kd1) | Low-Affinity Site (Kd2) |

|---|---|---|

| This compound | 0.06 µM | 5 µM |

| Deltamethrin | 0.25 µM | Not Observed |

Data sourced from voltage-clamp experiments on squid giant axons.[2]

This compound appears to interact with two binding sites with different affinities, whereas deltamethrin binds to only one under the same experimental conditions.[2]

Modern molecular modeling and mutagenesis studies have led to a dual-receptor site model for pyrethroids on the VGSC alpha-subunit.[5][6][7] It is proposed that simultaneous binding of a pyrethroid molecule to both sites is necessary to effectively lock the channel in the open state.[5][6]

-

Pyrethroid Receptor Site 1 (PyR1): Located in a hydrophobic pocket at the interface between domains II and III, involving helices IIL45 (the S4-S5 linker), IIS5, and IIIS6.[4][5]

-

Pyrethroid Receptor Site 2 (PyR2): A second site proposed at the interface of domains I and II, involving helices IL45, IS5, IS6, and IIS6.[7]

State-Dependent Action

The modification of sodium channels by pyrethroids is state-dependent, meaning the drug has different affinities for the channel in its resting, open, or inactivated states.[8] Type II pyrethroids, like deltamethrin, exhibit preferential binding to the open state of the sodium channel.[9][10] This leads to a phenomenon known as use-dependence , where the modification of channels is significantly enhanced by repeated channel activation (e.g., by a train of depolarizing pulses).[8][11] While direct studies on this compound's state dependency are less common, its classification as a Type II pyrethroid and its functional similarities to deltamethrin strongly suggest it also preferentially targets open channels.

Key Experimental Protocols

The understanding of this compound's mechanism of action is built upon several key experimental techniques.

This is the cornerstone technique for studying ion channel kinetics. The protocol allows an experimenter to control the membrane potential ("voltage") of a cell and measure the resulting ionic currents ("clamp").

-

Objective: To measure macroscopic sodium currents and analyze the effects of this compound on channel gating kinetics.

-

Preparation: The squid giant axon is a classic model system due to its large size, which facilitates the insertion of internal voltage and current electrodes.[2]

-

Methodology:

-

The axon is isolated and internally perfused with a solution (e.g., CsF or KF-based) to block potassium currents, isolating the sodium currents. The external solution is artificial seawater.

-

The membrane potential is held at a negative potential (e.g., -80 mV) to ensure all sodium channels are in the resting state.

-

A depolarizing voltage step (e.g., to 0 mV) is applied to activate the sodium channels, and the resulting inward sodium current is recorded.

-

The membrane is then repolarized back to a negative potential. In the presence of this compound, a slow-decaying tail current is recorded.

-

The decay of this tail current is fitted with a dual exponential function to calculate the fast and slow time constants (τ_fast and τ_slow).

-

For dose-response analysis, the preparation is exposed to cumulatively increasing concentrations of the compound, and the magnitude of the effect (e.g., tail current amplitude) is measured at each concentration to calculate the apparent dissociation constants (Kd).[2]

-

This technique allows for the study of ionic currents in smaller cells or even through single ion channels. It is essential for studying specific mammalian or insect sodium channel isoforms expressed in heterologous systems like Xenopus oocytes or HEK293 cells.[8][11]

-

Objective: To study the effects of this compound on specific sodium channel subtypes and to investigate use-dependent modification.

-

Methodology:

-

Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured, allowing electrical access to the entire cell.

-

Voltage Protocols: Similar to the voltage-clamp method, depolarizing steps are used to elicit currents.

-

Use-Dependence Protocol: To test for use-dependence, a train of short, repetitive depolarizing pulses (e.g., 20-100 pulses at 50 Hz) is applied. The extent of channel modification (measured by the tail current after the train) is compared to the modification caused by a single pulse. An increase in modification after the train demonstrates use-dependence.[11]

-

This molecular biology technique is used to identify the specific amino acid residues that form the pyrethroid binding site.

-

Objective: To determine the contribution of individual amino acids to this compound binding and action.

-

Methodology:

-

The gene encoding a specific sodium channel alpha-subunit is isolated.

-

The DNA sequence is altered to substitute a specific amino acid suspected of being part of the binding site (e.g., M918T).[4]

-

The mutated channel DNA is injected into an expression system (e.g., Xenopus oocytes).

-

The expressed mutant channels are then studied using patch-clamp electrophysiology to assess their sensitivity to this compound.

-

A significant reduction in sensitivity compared to the wild-type channel indicates that the mutated residue is a critical component of the receptor site.[12]

-

Conclusion

This compound is a potent neurotoxin that is intrinsically active against voltage-gated sodium channels. Its mechanism of action involves binding to specific receptor sites on the channel protein, which stabilizes the open state and profoundly slows channel gating kinetics. This results in a persistent sodium influx, leading to neuronal hyperexcitability. Quantitative electrophysiological data clearly distinguish its action from that of its metabolite, deltamethrin, confirming its unique interaction with the sodium channel. The combination of voltage-clamp analysis, patch-clamp studies on expressed channels, and site-directed mutagenesis has been instrumental in elucidating this detailed mechanism of action.

References

- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound to modify the nerve membrane sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides [mdpi.com]

- 11. Differential state-dependent modification of rat Na(v)1.6 sodium channels expressed in human embryonic kidney (HEK293) cells by the pyrethroid insecticides tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Formulation of Tralomethrin: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of Tralomethrin for laboratory applications. This compound is a potent Type II synthetic pyrethroid insecticide, distinguished by the presence of an α-cyano group, which enhances its neurotoxicity.[1] Its insecticidal activity stems from its action as a sodium channel modulator in the nervous system of insects.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₂H₁₉Br₄NO₃ |

| Molecular Weight | 665.01 g/mol |

| Appearance | Yellowish resinous solid |

| Purity (Lab Grade) | >93% a.i. (typically a 60:40 mixture of two active diastereoisomers) |

| Stability | Stable for 6 months at 50°C. Hydrolysis and epimerization are reduced in acidic media.[4] |

Synthesis of this compound

The laboratory synthesis of this compound is a multi-step process. The final key step involves the bromination of its precursor, Deltamethrin.[5] Deltamethrin itself is synthesized via the esterification of (1R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (S)-cyano-(3-phenoxyphenyl)methanol.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Experimental Protocols

Note: The detailed experimental protocol for the bromination of Deltamethrin to this compound is described in U.S. Patent 4,279,835 by J. Martel et al. While this patent is consistently cited for the synthesis, its full text with specific experimental parameters was not accessible for this guide. The following protocols are based on general principles and available information for the synthesis of pyrethroids.

1. Synthesis of Deltamethrin (Precursor)

This synthesis involves the esterification of the cyclopropanecarboxylic acid derivative with the cyanohydrin.

-

Reactants:

-

(1R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride

-

(S)-cyano-(3-phenoxyphenyl)methanol

-

Anhydrous toluene (solvent)

-

Pyridine (acid scavenger)

-

-

Procedure:

-

Dissolve (S)-cyano-(3-phenoxyphenyl)methanol in anhydrous toluene in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

-

Cool the solution to a low temperature (e.g., -10°C).

-

Slowly add a solution of (1R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in anhydrous toluene to the cooled solution.

-

Add a solution of pyridine in toluene dropwise to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain crude Deltamethrin.

-

Purify the crude product by a suitable method, such as crystallization or column chromatography.

-

2. Synthesis of this compound from Deltamethrin

This step involves the addition of bromine across the double bond of the dibromovinyl group of Deltamethrin.

-

Reactants:

-

Deltamethrin

-

Bromine

-

An appropriate solvent (e.g., a chlorinated hydrocarbon)

-

-

General Procedure:

-

Dissolve Deltamethrin in a suitable solvent in a reaction vessel protected from light.

-

Cool the solution to a low temperature.

-

Slowly add a solution of bromine in the same solvent to the Deltamethrin solution.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete.

-

Remove any excess bromine, for example, by bubbling nitrogen through the solution or by washing with a solution of sodium thiosulfate.

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the product as necessary, for instance, through crystallization.

-

Formulation of this compound for Laboratory Use

For laboratory bioassays and research, this compound is typically formulated as a stock solution, which is then serially diluted to the desired concentrations. Emulsifiable concentrates can also be prepared for specific applications.

Formulation Workflow

The general workflow for preparing a laboratory formulation of this compound is outlined below.

Experimental Protocols for Formulation

1. Preparation of a Stock Solution for Bioassays

This protocol is suitable for preparing a stock solution for use in various insect bioassays, such as topical application or residual assays.

-

Materials:

-

Technical grade this compound

-

Analytical grade acetone

-

Volumetric flask

-

Analytical balance

-

-

Procedure:

-

Accurately weigh the desired amount of technical grade this compound.

-

Quantitatively transfer the weighed this compound to a volumetric flask.

-

Add a small amount of acetone to dissolve the this compound completely.

-

Once dissolved, add acetone to the mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the stock solution in a tightly sealed, labeled container in a cool, dark place, typically in a freezer.

-

2. Example of an Emulsifiable Concentrate (EC) Formulation

This is a general protocol for preparing a simple emulsifiable concentrate for laboratory use. The specific choice of solvent and emulsifiers may need to be optimized depending on the intended application.

-

Components:

-

This compound (active ingredient)

-

Aromatic solvent (e.g., xylene, Solvesso™)

-

Anionic emulsifier (e.g., calcium dodecylbenzenesulfonate)

-

Non-ionic emulsifier (e.g., ethoxylated castor oil)

-

-

Procedure:

-

Dissolve the required amount of this compound in the aromatic solvent.

-

Add the anionic and non-ionic emulsifiers to the solution.

-

Stir the mixture until all components are completely dissolved and the solution is homogenous.

-

Store the resulting emulsifiable concentrate in a sealed, labeled container.

-

Quantitative Data for Formulation

The following table provides an example of concentrations for preparing a stock solution and subsequent serial dilutions for a topical application bioassay.

| Solution | This compound Concentration (µg/µL) | Preparation |

| Stock Solution | 10 | Dissolve 100 mg of this compound in 10 mL of acetone. |

| Dilution 1 | 1 | Dilute 1 mL of stock solution with 9 mL of acetone. |

| Dilution 2 | 0.1 | Dilute 1 mL of Dilution 1 with 9 mL of acetone. |

| Dilution 3 | 0.01 | Dilute 1 mL of Dilution 2 with 9 mL of acetone. |

| Dilution 4 | 0.001 | Dilute 1 mL of Dilution 3 with 9 mL of acetone. |

Mechanism of Action: Sodium Channel Modulation

This compound, like other Type II pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the neurons of insects.[2][3] It binds to the open state of the sodium channel, preventing its inactivation and deactivation.[6][7] This leads to a prolonged influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, paralysis, and ultimately, the death of the insect.[3]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound on the voltage-gated sodium channel.

References

- 1. coresta.org [coresta.org]

- 2. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tralomethrin (CAS Number 66841-25-6): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralomethrin, a Type II synthetic pyrethroid insecticide, is a potent neurotoxin primarily used in agricultural and domestic settings. Its chemical formula is C22H19Br4NO3, and it is registered under the CAS number 66841-25-6. This technical guide provides an in-depth analysis of this compound, focusing on its physicochemical properties, mechanism of action, metabolism, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and the study of its effects are also presented. Special emphasis is placed on its interaction with voltage-gated sodium channels and the subsequent downstream signaling events, including the induction of oxidative stress and potential cardiovascular toxicity.

Physicochemical and Toxicological Properties

This compound is a yellow to orange-yellow resin-like substance with a molecular weight of 665.01 g/mol .[1][2] It is characterized by its high lipophilicity and low water solubility, which influences its environmental distribution and biological uptake. A summary of its key properties is provided in Table 1. The toxicological profile of this compound is characterized by its neurotoxicity, with acute toxicity values presented in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66841-25-6 | [2] |

| Molecular Formula | C22H19Br4NO3 | [2] |

| Molecular Weight | 665.01 g/mol | [1][2] |

| Appearance | Yellow to orange-yellow resin-like substance | |

| Density | 1.70 g/cm³ at 20 °C | [2] |

| Melting Point | 138 to 148 °C | [2] |

| Boiling Point | 594 °C | [2] |

| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25 °C | |

| Water Solubility | Low | |

| Log Kow | High (indicative of high lipophilicity) |

Table 2: Acute Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 99 mg/kg | [3] |

| LD50 | Rabbit | Dermal | >2,000 mg/kg | [3] |

| LC50 | Rat | Inhalation (4h) | 0.4 mg/L | [3] |

| LC50 | Daphnia magna | - | 0.15 µg/L | [4] |

| LC50 | Ceriodaphnia dubia | - | 0.07 µg/L (for Bifenthrin, a related pyrethroid) | [4] |

| LC50 | Various Mosquito Larvae | - | 7.00 x 10⁻⁶ to 9.10 x 10⁻³ mg/L | [5] |

Mechanism of Action

Primary Target: Voltage-Gated Sodium Channels

The primary mechanism of this compound's insecticidal and neurotoxic action is its interaction with voltage-gated sodium channels (VGSCs) in nerve cell membranes.[1][2] As a Type II pyrethroid, this compound binds to the open state of these channels, causing a significant delay in their closure. This prolonged opening leads to a persistent influx of sodium ions, resulting in membrane depolarization, repetitive neuronal firing, and eventual paralysis of the organism.[1][2] Studies on squid giant axons have shown that this compound modifies the gating kinetics of sodium channels, with a fast time constant of 165 ± 110 msec and a slow time constant of 3793 ± 802 msec for the decay of the sodium tail current.[4] this compound exhibits two apparent dissociation constants of 0.06 and 5 µM, suggesting multiple binding sites or conformations on the sodium channel.[4]

Secondary Targets and Downstream Effects

While VGSCs are the primary target, evidence suggests that this compound and other pyrethroids may also interact with other ion channels, including voltage-gated calcium channels (VGCCs) and chloride channels, as well as GABA-A receptors, although these are considered secondary targets.[3][5][6] The sustained neuronal hyperexcitability induced by this compound can lead to a cascade of downstream events.

Metabolism and Environmental Fate

This compound is known to be a pro-insecticide, as it can be converted to the more potent pyrethroid, deltamethrin, under certain conditions.[4] In the environment, this compound is subject to degradation through various pathways. In aquatic systems, it has a relatively short half-life, with one study reporting a half-life of 12.7 hours in water under spray drift conditions, rapidly degrading to deltamethrin.[6] The resulting deltamethrin itself degrades with a half-life of 8 to 48 hours.[6] this compound exhibits high sorption to soil and sediment, limiting its mobility in the environment.

Table 3: Environmental Fate of this compound

| Parameter | Value | Conditions | Reference(s) |

| Water Half-life | 12.7 hours | Spray drift conditions | [6] |

| Water Half-life | 6.9 hours | Runoff simulation | [7] |

| Soil Half-life | 64 to 84 days | - | |

| Koc | 43,796 to 675,667 | - | |

| BCF (Fathead Minnows) | 143 - 315 | - |

Toxicological Effects on Non-Target Organisms

Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress in non-target organisms. Studies on zebrafish embryos have demonstrated an increase in reactive oxygen species (ROS) upon exposure to this compound.[8] This oxidative stress can lead to cellular damage and has been implicated in the broader toxicological effects of the compound.

Cardiovascular Toxicity

Recent studies using zebrafish embryos have revealed that this compound can induce cardiovascular toxicity.[8] Observed effects include pericardial edema, elevated heart rate, and dysregulation of genes crucial for cardiovascular development.[8] This cardiotoxicity is likely a consequence of the primary neurotoxic effects and the induction of oxidative stress. The disruption of ion channel function, not limited to neurons, can impact cardiac muscle cells, leading to arrhythmias and developmental defects.[9][10]

Experimental Protocols

Analysis of this compound Residues

GC-MS is a standard method for the analysis of pyrethroid residues. However, it is important to note that this compound is thermally labile and can be converted to deltamethrin in the GC injector port.[11][12] Therefore, analysis by GC-MS often quantifies this compound as deltamethrin.

Protocol Outline:

-

Extraction: Extraction from the sample matrix (e.g., soil, water, biological tissue) using an appropriate solvent such as a mixture of hexanes and methylene chloride.[13]

-

Cleanup: The extract is concentrated and purified using solid-phase extraction (SPE) with materials like graphitized carbon and alumina to remove interfering substances.[13]

-

Analysis: The purified extract is injected into the GC-MS system.

-

GC Conditions: A capillary column (e.g., methyl silicone) is used with a temperature program to separate the analytes. The injector temperature is typically around 250-280°C.[14][15]

-

MS Conditions: The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.[15]

-

HPLC offers an advantage over GC for this compound analysis as it avoids the thermal degradation to deltamethrin, allowing for the separate quantification of both compounds.[11][12]

Protocol Outline:

-

Extraction and Cleanup: Similar to the GC-MS protocol.

-

Analysis:

In Vitro Electrophysiology: Voltage-Clamp Technique

The voltage-clamp technique is essential for studying the effects of this compound on voltage-gated ion channels.[16]

Protocol Outline:

-

Cell Preparation: Neurons or cells expressing the ion channel of interest (e.g., Xenopus oocytes injected with channel cRNA) are prepared for recording.

-

Recording Setup: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol: The membrane potential is held at a specific level (holding potential), and then stepped to various depolarizing potentials to activate the sodium channels.

-

Data Acquisition: The resulting ionic currents are recorded and amplified. The application of this compound to the external solution will modify the current kinetics, which can then be analyzed to determine its effects on channel gating.

In Vivo Toxicity Testing: Zebrafish Embryo Model

The zebrafish embryo is a valuable model for assessing the developmental and cardiovascular toxicity of compounds like this compound.[8][17]

Protocol Outline:

-

Embryo Collection and Staging: Fertilized zebrafish embryos are collected and staged.

-

Exposure: Embryos are placed in multi-well plates and exposed to a range of this compound concentrations. A solvent control is also included.

-

Endpoint Assessment: Over a period of 96 hours, various endpoints are monitored, including:

-

Mortality: Lack of heartbeat, coagulation.

-

Morphological Abnormalities: Pericardial edema, yolk sac edema, spinal curvature.

-

Cardiovascular Function: Heart rate, blood flow.

-

-

Molecular Analysis: At the end of the exposure period, embryos can be collected for molecular analysis, such as quantitative PCR (qPCR) to assess the expression of genes related to cardiovascular development and oxidative stress.

Measurement of Oxidative Stress

Protocol Outline (Zebrafish Embryos):

-

Exposure: Zebrafish embryos are exposed to this compound as described above.

-

ROS Detection: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the embryo medium. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity can be measured using a fluorescence microscope or a plate reader.

-

Antioxidant Enzyme Activity: Embryos can be homogenized, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) can be measured using commercially available assay kits.[18]

Conclusion

This compound is a potent Type II pyrethroid insecticide with a well-defined primary mechanism of action on voltage-gated sodium channels. Its conversion to deltamethrin, both metabolically and under certain analytical conditions, is a key characteristic. The downstream consequences of its neurotoxic action, including the induction of oxidative stress and cardiovascular toxicity, are areas of ongoing research with significant implications for its risk assessment. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's properties and effects, contributing to a more comprehensive understanding of this important insecticide.

References

- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Piperonylbutoxide as a Dubious Cause of Cardiac Manifestations in Pyrethroid Insecticide Poisoning; a Letter to Editor | Semantic Scholar [semanticscholar.org]

- 3. Effects of pyrethroids on voltage-sensitive calcium channels: a critical evaluation of strengths, weaknesses, data needs, and relationship to assessment of cumulative neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrethroid insecticides indirectly inhibit GABA-dependent 36Cl- influx in synaptoneurosomes from the trout brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptors for gamma-aminobutyric acid and voltage-dependent chloride channels as targets for drugs and toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Cardiotoxicity of pyrethroids: molecular mechanisms and therapeutic options for acute and long-term toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. keep.eu [keep.eu]

- 17. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Stereoisomerism and Chirality of Tralomethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralomethrin, a potent synthetic pyrethroid insecticide, exhibits complex stereoisomerism due to multiple chiral centers within its molecular structure. This guide provides a comprehensive technical overview of the stereochemistry of this compound, including the nature of its stereoisomers and the profound impact of chirality on its biological activity. The primary mechanism of action, modulation of voltage-gated sodium channels, is discussed in the context of stereoselectivity. While specific quantitative data for individual this compound stereoisomers is limited in publicly available literature, this guide synthesizes the known information and draws upon data from closely related pyrethroids to illustrate the principles of stereoisomer-differentiated activity. Detailed experimental protocols for the chiral separation of pyrethroids and visualizations of the insecticidal pathway and analytical workflows are provided to support further research and development in this area.

Introduction to this compound and its Stereochemistry

This compound is a Type II pyrethroid insecticide characterized by the presence of an α-cyano group, which contributes to its high insecticidal potency.[1] Its chemical structure, (S)-cyano(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-[(1RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate, contains three chiral centers, leading to the potential for multiple stereoisomers.[2] The stereochemistry of pyrethroids is a critical determinant of their insecticidal efficacy and toxicity, with different isomers often exhibiting vastly different biological activities.[3][4]

The this compound molecule consists of a cyclopropane ring with substituents at the C1 and C3 positions, and a chiral carbon in the alcohol moiety. The C1 and C3 carbons of the cyclopropane ring are chiral centers, giving rise to cis and trans diastereomers. Additionally, the carbon atom of the tetrabromoethyl group attached to the cyclopropane ring and the α-carbon of the 3-phenoxybenzyl alcohol moiety are also chiral centers. This results in a complex mixture of stereoisomers. Laboratory-grade this compound is reported to be a 60:40 mixture of two active diastereoisomers.[1]

Physicochemical and Biological Activity of Stereoisomers

The differential spatial arrangement of atoms in stereoisomers leads to variations in their interaction with biological targets, which are themselves chiral.[4] While enantiomers share identical physicochemical properties in an achiral environment, diastereomers can have different physical properties.[4] The biological activity of pyrethroid stereoisomers, however, can differ significantly for both enantiomers and diastereomers.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉Br₄NO₃ | [2] |

| Molecular Weight | 665.0 g/mol | [1] |

| Melting Point | 138-148 °C | [1] |

| Water Solubility | 0.8 mg/L | [1] |

| log Kow | ~5 at 25 °C | [1] |

| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25 °C | [1] |

| Specific Rotation | +21° to +27° (50 g/L in toluene) | [1] |

Table 1: Physicochemical Properties of Technical Grade this compound.

Biological Activity and Stereoselectivity

The primary mode of action for pyrethroid insecticides is the modulation of voltage-gated sodium channels in the nervous systems of insects.[2][5] They bind to the open state of the channel, causing a delay in its closure and leading to prolonged sodium influx, membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.[5][6]

Studies have shown that this compound is intrinsically active and does not simply act as a prodrug for deltamethrin, another potent pyrethroid.[7] Electrophysiological studies on squid giant axons revealed that this compound and deltamethrin have distinct effects on the gating kinetics of sodium channels.[7] this compound exhibited two binding sites with apparent dissociation constants of 0.06 and 5 µM, whereas deltamethrin appeared to bind to a single site with a dissociation constant of 0.25 µM.[7]

While quantitative data on the insecticidal activity of individual this compound stereoisomers is not available, studies on other pyrethroids demonstrate the principle of stereoselectivity. For instance, the (1R)-isomers of pyrethroids are generally more active than their (1S)-counterparts.[4] The cis isomers of some pyrethroids have been shown to be more potent than the trans isomers.[4] For Type II pyrethroids, the (S)-configuration at the α-cyano carbon is crucial for high insecticidal activity.[4] Given that the IUPAC name of the most active form of related pyrethroids often specifies the (1R, cis, αS) configuration, it is highly probable that a similar stereochemical preference exists for this compound's high insecticidal efficacy.

Experimental Protocols

Chiral Separation of this compound Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the diastereomers and enantiomers of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Chromatographic Conditions (starting point for method development):

-

Chiral Stationary Phase: A polysaccharide-based chiral column, for example, a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient could be 99:1 (v/v) n-hexane:isopropanol. The ratio can be optimized to improve resolution. For basic compounds, a small amount of an amine modifier like diethylamine (0.1%) can be added to the mobile phase to improve peak shape. For acidic impurities, an acidic modifier like trifluoroacetic acid (0.1%) may be used.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (can be varied to optimize separation).

-

Detection: UV detection at a wavelength where this compound absorbs, for example, 230 nm or 270 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a standard solution of technical grade this compound in the mobile phase or a compatible solvent like n-hexane at a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the this compound standard solution onto the column.

-

Run the chromatogram and identify the peaks corresponding to the different stereoisomers.

-

Optimize the separation by adjusting the mobile phase composition (i.e., the percentage of the alcohol modifier) and the column temperature. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.

-

The elution order of the stereoisomers would need to be confirmed using reference standards of the individual isomers if available.

Visualizations

Signaling Pathway: this compound's Interaction with Voltage-Gated Sodium Channels

The following diagram illustrates the mechanism of action of pyrethroid insecticides, including this compound, at the neuronal membrane.

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow: Chiral Separation and Analysis of this compound

This diagram outlines a typical experimental workflow for the separation and analysis of this compound stereoisomers.

Caption: Workflow for chiral separation of this compound stereoisomers.

Conclusion

The stereochemistry of this compound is a critical factor influencing its insecticidal properties. While commercial this compound is a mixture of stereoisomers, the biological activity is likely dominated by a specific stereoisomer, a common characteristic among pyrethroid insecticides. This guide has provided a detailed overview of the known aspects of this compound's stereoisomerism and chirality, highlighting the significant impact of stereochemistry on its mode of action. The provided experimental protocol for chiral HPLC, based on methods for related compounds, offers a starting point for researchers to isolate and study the individual stereoisomers of this compound. Further research to quantify the biological activity and physicochemical properties of each stereoisomer is essential for a more complete understanding of this potent insecticide and for the development of more selective and effective pest control agents. The visualizations provided serve to clarify the mechanism of action and the analytical workflow necessary for such investigations.

References

- 1. This compound | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: OMS 3048) [sitem.herts.ac.uk]

- 3. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of this compound to modify the nerve membrane sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

The Proinsecticide's Path: A Technical Guide to the Degradation of Tralomethrin to Deltamethrin

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the degradation pathway of the proinsecticide tralomethrin to its potent insecticidal form, deltamethrin, has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a thorough examination of the chemical conversion, quantitative data on degradation rates, and detailed experimental protocols for analysis.

This compound, a Type II pyrethroid, is recognized as a proinsecticide, meaning it undergoes chemical transformation to become biologically active. The primary mechanism of this activation is the debromination of the this compound molecule, resulting in the formation of deltamethrin, a highly effective insecticide.[1] This conversion is a critical aspect of this compound's function and has been observed to occur under various environmental and analytical conditions.

The Debromination Pathway: From Proinsecticide to Active Agent

The core of this compound's transformation to deltamethrin lies in the loss of two bromine atoms from its dibromovinyl group. While the precise, step-by-step chemical mechanism under all conditions is a subject of ongoing research, the available literature suggests a reductive dehalogenation process. This reaction can be influenced by factors such as UV irradiation, aquatic environments, and the high temperatures found in analytical instruments like gas chromatographs.

The following diagram illustrates the proposed degradation pathway:

Quantitative Analysis of this compound Degradation

The rate of this compound's conversion to deltamethrin is influenced by environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Abiotic Degradation of this compound

| Condition | Parameter | Value | Reference |

| UV Irradiation | Debromination Efficiency | 40.51% | [2] |

| Aquatic Environment (Spray Drift) | Half-life | 12.7 hours | [3] |

| Aquatic Environment | Half-life | 6.9 hours | [3] |

Table 2: Thermal Degradation of this compound

| Analytical Method | Observation | Reference |

| Gas Chromatography (GC) | Rapid and reproducible conversion to deltamethrin in the injector port. | [4] |

Experimental Protocols

Accurate quantification of this compound and deltamethrin requires analytical methods that can distinguish between these two closely related compounds. Due to the thermal instability of this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method for their separation and analysis.

Protocol 1: HPLC-UV Analysis of this compound and Deltamethrin

This protocol provides a general framework for the separation and quantification of this compound and deltamethrin in a given sample matrix.

1. Sample Preparation:

-

Extraction: The specific extraction procedure will depend on the sample matrix (e.g., water, soil, biological tissue). A common approach involves liquid-liquid extraction with a suitable organic solvent like acetonitrile or a mixture of hexane and dichloromethane.

-

Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica gel or Florisil.

-

Reconstitution: The cleaned extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for HPLC analysis.

2. HPLC System and Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is often employed. The exact ratio may need to be optimized for specific columns and instruments.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where both compounds exhibit significant absorbance, often around 230 nm or 270 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentration standards.

The following workflow diagram outlines the key steps in the analytical process:

Conclusion

The degradation of this compound to deltamethrin is a fundamental aspect of its insecticidal activity. Understanding this pathway, the factors that influence it, and the analytical methods to accurately measure both compounds is crucial for researchers in the fields of environmental science, toxicology, and agricultural chemistry. This guide provides a foundational overview to support further investigation and application in these critical areas.

References

An In-Depth Technical Guide to the Physical and Chemical Stability of Tralomethrin Under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tralomethrin is a potent synthetic pyrethroid insecticide, valued for its efficacy against a broad spectrum of pests. As a Type II pyrethroid, its insecticidal action is primarily mediated through the disruption of sodium channel gating in the nervous system of insects, leading to paralysis and death. The stability of the this compound molecule under various environmental and laboratory conditions is a critical factor influencing its efficacy, persistence, and potential environmental impact. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, with a focus on its behavior under controlled laboratory settings. The information presented herein is intended to support research, development, and regulatory activities related to this important insecticide.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉Br₄NO₃ | [1] |

| Molar Mass | 665.01 g/mol | [1] |

| Appearance | Yellow-orange solid | [2] |

| Melting Point | 138-148 °C | [1] |

| Water Solubility | 0.8 mg/L | [2] |

| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | ~5 at 25 °C | [2] |

Chemical Stability

The chemical stability of this compound is influenced by several factors, including pH, light, and temperature. Under certain conditions, this compound readily degrades, primarily through the loss of bromine atoms to form its more stable analogue, deltamethrin.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pesticides in aqueous environments. The rate of hydrolysis of this compound is highly dependent on the pH of the solution.

Table 1: Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Half-life (t½) | Degradation Products |

| 5 | Ambient | Stable | - |

| 7 | Ambient | Stable | - |

| 9 | Ambient | 2.5 days | Deltamethrin, 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br₂CA), 3-phenoxybenzoic acid (PBA) |

Data compiled from publicly available information.

In acidic and neutral aqueous solutions, this compound exhibits considerable stability. However, under alkaline conditions (pH 9), it undergoes rapid hydrolysis. The primary degradation pathway involves the cleavage of the ester linkage, leading to the formation of deltamethrin, which itself is subject to further hydrolysis.[3][4]

Photolytic Stability

This compound is susceptible to degradation upon exposure to light, particularly in the UV spectrum. Photolysis can lead to a rapid loss of the parent compound, again primarily through conversion to deltamethrin.

Table 2: Photolytic Degradation of this compound in Water

| Light Source | Medium | Half-life (t½) | Degradation Products |

| Simulated Solar Light (UV irradiation) | Water | 8 - 48 hours | Deltamethrin, cis-Deltamethrin, trans-Deltamethrin, Decamethrinic acid (Br₂CA) |

Data compiled from publicly available information.

The photolytic degradation of this compound in aqueous environments is a significant factor in its environmental persistence. The initial and primary photoproduct is deltamethrin, which can undergo further photoisomerization and degradation.[5][6]

Thermal Stability

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the stability of this compound, based on established regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis Study Protocol

This protocol is adapted from OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.

-

Test Substance: this compound, of known purity.

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Concentration: Prepare a stock solution of this compound in a suitable organic solvent. The final concentration in the buffer solutions should not exceed half the limit of its water solubility.

-

Test Conditions:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C).

-

Include sterile control samples (buffer without test substance) and analytical blanks.

-

-

Sampling: Collect samples at appropriate time intervals. The frequency of sampling should be sufficient to define the degradation curve.

-

Analysis:

-

Extract the samples with a suitable organic solvent.

-

Analyze the concentration of this compound and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

-

Data Analysis:

-

Determine the rate of hydrolysis and the half-life (t½) at each pH.

-

Identify and quantify the major degradation products.

-

Photolysis Study Protocol

This protocol is based on general principles for pesticide photostability testing.

-

Test Substance: this compound, of known purity, and if available, radiolabeled this compound for metabolite identification.

-

Test System:

-

Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Conduct the experiment in a temperature-controlled environment.

-

-

Test Solutions: Prepare solutions of this compound in sterile, purified water. The concentration should be environmentally relevant and below the water solubility limit.

-

Test Conditions:

-

Expose the test solutions to continuous irradiation.

-

Include dark control samples to assess abiotic degradation in the absence of light.

-

-

Sampling: Collect samples from both the irradiated and dark control solutions at predetermined time intervals.

-

Analysis:

-

Analyze the samples for the concentration of this compound and its photoproducts using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the photolytic degradation rate and half-life.

-

Identify the major photodegradation products and propose a degradation pathway.

-

Visualizations

Degradation Pathway of this compound

The primary degradation pathway of this compound involves its conversion to deltamethrin, followed by further breakdown.

Caption: Degradation pathway of this compound.

Experimental Workflow for Hydrolysis Stability Study

The following diagram illustrates a typical workflow for conducting a hydrolysis stability study.

Caption: Hydrolysis stability study workflow.

Conclusion

This compound is a chemically labile molecule, particularly susceptible to degradation under alkaline, photolytic, and high-temperature conditions. The primary degradation product is deltamethrin, which itself undergoes further breakdown into less active compounds. A thorough understanding of these stability characteristics is paramount for the development of stable formulations, the design of accurate analytical methods, and the assessment of its environmental fate and persistence. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and scientists to conduct robust stability studies and to better understand the behavior of this important insecticide. Further research, particularly in the area of thermal degradation using techniques like TGA and DSC, would provide valuable quantitative data to complete the stability profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 4. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What are we determining using gas chromatographic multiresidue methods: this compound or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Tralomethrin in organic solvents for research

An In-depth Technical Guide to the Solubility of Tralomethrin in Organic Solvents for Researchers

This technical guide provides a comprehensive overview of the solubility of this compound, a synthetic pyrethroid insecticide, in various organic solvents. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

This compound is a potent insecticide that acts on the nervous system of insects.[1][2] It functions by modifying the gating kinetics of sodium channels in neurons, which leads to prolonged depolarization, uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect.[1][2] Chemically, this compound is a complex molecule with multiple stereocenters.[3] It is known to be a pro-insecticide for deltamethrin, meaning it can be converted to deltamethrin, which is also an active insecticide.[4]

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 20°C is summarized in the table below. This data is crucial for developing formulations, conducting toxicological studies, and planning analytical procedures.

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| Acetone | >1000 | 20 |

| Dichloromethane | >1000 | 20 |

| Toluene | >1000 | 20 |

| Xylene | >1000 | 20 |

| Dimethyl Sulfoxide | >500 | Not Specified |

| Ethanol | >180 | Not Specified |

Source: PubChem, University of Hertfordshire AERU[3][5]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the public domain, a general and widely accepted method, the "shake-flask method," is described below. This method is suitable for determining the solubility of pesticides like this compound in organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Scintillation vials or autosampler vials

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a volumetric flask.

-

Add a known volume of the organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a shaking incubator or a temperature-controlled water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solvent.

-

-

Phase Separation:

-

After equilibration, remove the flask from the incubator and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the solution at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a chemically resistant syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility is reported as grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound on insect neurons.

Experimental Workflow for Solubility Determination

Caption: General experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Neurotoxic Mode of Action of Tralomethrin in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralomethrin, a Type II synthetic pyrethroid insecticide, exerts its potent neurotoxic effects primarily by targeting voltage-gated sodium channels (VGSCs) in the nervous systems of insects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action. It delves into the specific alterations of sodium channel gating kinetics, the downstream cellular consequences, and the mechanisms of insect resistance. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to support advanced research and development in insecticide science.

Introduction

Pyrethroid insecticides are a cornerstone of modern pest management due to their high efficacy against a broad spectrum of insect pests and relatively low mammalian toxicity.[1] this compound is a prominent member of the Type II pyrethroids, which are characterized by the presence of an α-cyano group in their structure.[2] This structural feature is associated with a distinct neurotoxicological profile, primarily inducing a state of prolonged neuronal hyperexcitation.[3] Understanding the precise mode of action of this compound at the molecular level is crucial for developing novel insecticides, managing insecticide resistance, and assessing its environmental and non-target effects. This guide serves as a technical resource for professionals engaged in these areas of research.

Core Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

The primary molecular target of this compound and other pyrethroids is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the initiation and propagation of action potentials in neurons.[4][5] this compound binds to the α-subunit of the insect VGSC, which forms the ion-conducting pore.[5]

The interaction of this compound with the VGSC leads to a significant modification of its gating kinetics. Specifically, this compound prevents the normal and rapid closure of the channel following membrane depolarization.[1] This results in a prolonged influx of sodium ions into the neuron, leading to a persistent depolarization of the nerve membrane.[6] The consequences of this sustained depolarization are:

-

Repetitive Firing: The neuron fires multiple, uncontrolled action potentials in response to a single stimulus.[7]

-

Membrane Depolarization: The resting membrane potential is shifted to a more positive value, disrupting normal neuronal signaling.[7]

-

Eventual Paralysis and Death: The continuous nerve activity leads to spasms, paralysis ("knockdown"), and ultimately the death of the insect.[6]

It has been demonstrated that this compound is intrinsically active and its effects are distinct from those of its potential metabolite, deltamethrin.[8] Studies on squid giant axons have shown that this compound and deltamethrin modify the gating kinetics of sodium channels differently, indicating that this compound's activity is not solely due to its conversion to deltamethrin.[8]

Putative Binding Site

While the precise crystal structure of an insect VGSC with a bound pyrethroid is yet to be fully elucidated, homology modeling and mutagenesis studies have identified a putative binding site. This site is thought to be located in a hydrophobic pocket formed by the interface of different domains of the VGSC α-subunit, specifically involving the S4-S5 linker in domain II and the S5 and S6 transmembrane helices of domains II and III.[2][9]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from electrophysiological studies that have characterized the effects of this compound and related pyrethroids on sodium channel function.

| Parameter | This compound | Deltamethrin | Reference |

| Sodium Tail Current Decay (Squid Giant Axon) | [8] | ||

| Fast Time Constant (msec) | 165 ± 110 | 34 ± 6 | [8] |

| Slow Time Constant (msec) | 3793 ± 802 | 835 ± 282 | [8] |

| Binding Affinity (Squid Giant Axon) | [8] | ||

| Apparent Dissociation Constant 1 (µM) | 0.06 | 0.25 | [8] |

| Apparent Dissociation Constant 2 (µM) | 5 | - | [8] |

Table 1: Comparative effects of this compound and Deltamethrin on sodium channel kinetics in squid giant axons.

| Pyrethroid | Insect Species/Cell Type | Effect | Concentration (µM) | Reference |

| Deltamethrin | Cockroach Cultured Neurons | Induction of TTX-sensitive inward current | 0.01 - 5 | [2] |

| Cypermethrin | Honeybee Antennal Lobe Neurons | Acceleration of cumulative inactivation | 10 | [10] |

| Permethrin | Honeybee Antennal Lobe Neurons | Acceleration of cumulative inactivation | 10 | [10] |

| Tetramethrin | Honeybee Antennal Lobe Neurons | Stronger acceleration of cumulative inactivation | 10 | [10] |

Table 2: Effects of various pyrethroids on insect neuron sodium channels.

Downstream Signaling and Cellular Consequences

The persistent influx of sodium ions and the resulting membrane depolarization triggered by this compound can initiate a cascade of downstream cellular events.

-

Calcium Influx: The prolonged depolarization can lead to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions.[11] This elevation of intracellular calcium can act as a secondary messenger, activating various calcium-dependent enzymes and signaling pathways.[11]

-

Neurotransmitter Release: Increased intracellular calcium can trigger excessive release of neurotransmitters at the synapse, further contributing to the disruption of neuronal communication.

-

Oxidative Stress and Apoptosis: There is evidence to suggest that pyrethroid-induced neurotoxicity can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and potentially initiating apoptotic pathways in neurons.[12][13]

-

Disruption of Other Signaling Pathways: Recent studies suggest that pyrethroids like deltamethrin can also disrupt neuropeptide and monoamine signaling pathways, indicating a broader impact on neuronal function beyond the initial effect on sodium channels.[14]

Mechanisms of Insect Resistance

The widespread use of pyrethroids has led to the evolution of resistance in many insect populations. The primary mechanism of resistance to this compound and other pyrethroids is target-site insensitivity, commonly referred to as knockdown resistance (kdr).[9]

-

Knockdown Resistance (kdr): This form of resistance is caused by point mutations in the gene encoding the VGSC α-subunit.[9] These mutations reduce the binding affinity of pyrethroids to the channel, thereby diminishing their neurotoxic effect.[8] A well-characterized kdr mutation is the substitution of leucine with phenylalanine at position 1014 (L1014F) in domain II of the sodium channel.[9]

-

Metabolic Resistance: Another significant resistance mechanism involves the enhanced detoxification of the insecticide by metabolic enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.[7] These enzymes can metabolize this compound into less toxic compounds before it reaches its target site.

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Recording of Insect Neurons

This protocol is a synthesized methodology based on established practices for studying the effects of pyrethroids on insect neurons.[2][15]

1. Materials and Reagents:

-

Insect neuron primary culture or dissociated neurons from a specific ganglion.

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na; pH 7.2).

-

This compound stock solution (in DMSO).

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP software).

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

2. Procedure:

-

Prepare a coverslip with adherent insect neurons and place it in the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Pull a patch pipette from a borosilicate glass capillary using a micropipette puller to achieve a resistance of 3-5 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, approach a neuron with the pipette tip while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Switch the amplifier to voltage-clamp mode and apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Hold the neuron at a resting potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record baseline sodium currents.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

After a stable effect is observed, repeat the voltage-step protocol to record the modified sodium currents.

-

To study the effect on tail currents, apply a depolarizing pulse followed by repolarization to a negative potential and measure the decay of the resulting tail current.

3. Data Analysis:

-

Measure the peak sodium current amplitude at each voltage step.

-

Analyze the time course of current inactivation.

-

Fit the decay of the tail current with exponential functions to determine the time constants.

-

Construct current-voltage (I-V) relationships.

Protocol for Knockdown Resistance (kdr) Mutation Detection

This protocol outlines a general workflow for identifying kdr mutations in an insect population using Allele-Specific PCR (AS-PCR).[4][6]

1. Materials and Reagents:

-

Insect samples from the population of interest.

-

DNA extraction kit.

-

PCR primers: a common forward primer and two allele-specific reverse primers (one for the susceptible allele and one for the resistant allele). A control primer pair for a different genomic region is also recommended.

-

Taq DNA polymerase and PCR master mix.

-

Agarose gel electrophoresis equipment.

-

Thermal cycler.

2. Procedure:

-

Extract genomic DNA from individual insects.

-

Set up two PCR reactions for each individual: one with the susceptible-specific primer and one with the resistant-specific primer, both including the common forward primer and control primers.

-

Perform PCR using a standard thermal cycling profile (e.g., initial denaturation at 94°C for 3 min, followed by 35 cycles of 94°C for 30s, annealing at a primer-specific temperature for 30s, and extension at 72°C for 1 min, with a final extension at 72°C for 5 min).

-

Run the PCR products on an agarose gel.

3. Data Analysis:

-

Visualize the DNA bands under UV light.

-

An individual is homozygous susceptible if a band is present only in the reaction with the susceptible-specific primer.

-

An individual is homozygous resistant if a band is present only in the reaction with the resistant-specific primer.

-

An individual is heterozygous if bands are present in both reactions.

-

The control band should be present in all reactions, confirming the quality of the DNA and the PCR.

Visualizations

References

- 1. graphviz.org [graphviz.org]

- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Detection of the Nav channel kdr-like mutation and modeling of factors affecting survivorship of Culex quinquefasciatus mosquitoes from six areas of Harris County (Houston), Texas, after permethrin field-cage tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: a comparison of two new high-throughput assays with existing methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GtR [gtr.ukri.org]

- 9. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]